molecular formula C21H23N3O4S2 B2898527 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-83-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2898527
CAS No.: 325978-83-4
M. Wt: 445.55
InChI Key: ZXELWDRJYQSHOE-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzothiazole-derived compound featuring a 6-ethoxy substitution on the benzo[d]thiazole core and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. This compound is structurally optimized for pharmacological applications, likely targeting enzyme inhibition or receptor modulation due to its similarity to bioactive benzothiazole derivatives .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-2-28-16-8-11-18-19(14-16)29-21(22-18)23-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXELWDRJYQSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with ethyl bromoacetate to form 6-ethoxybenzothiazole. This intermediate is then subjected to sulfonylation with piperidine-1-sulfonyl chloride under basic conditions to introduce the piperidinylsulfonyl group. Finally, the benzamide moiety is introduced through an amidation reaction with 4-aminobenzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation, usually in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Formation of ethoxybenzothiazole carboxylic acid.

    Reduction: Formation of 4-(piperidin-1-ylsulfonyl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity, while the benzamide moiety can contribute to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 6-ethoxy group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like bromo (11) or fluoro (12). This may improve membrane permeability .
  • Core Heterocycle : Thiazole-based analogs (e.g., 2D216) lack the fused benzene ring of benzothiazole, reducing aromatic stacking interactions but improving metabolic stability .

Comparison with Analogues :

  • Compound 11 : Uses bromo-substituted benzothiazole and 4-methylpiperazinyl benzamide, synthesized via NaH-mediated coupling in THF .
  • 2D216 : Synthesized via amide coupling between thiazole-2-amine and sulfonyl benzoyl chloride, similar to .
  • Fluoro Analog (CAS 6265-71-0) : Likely involves fluorination at the 6-position before benzamide coupling .

Physical and Chemical Properties

Property Target Compound Compound 11 2D216 Fluoro Analog
Molecular Weight ~567.2 (HCl salt: ) 437.3 443.5 449.5
Melting Point Not reported Not reported Not reported Not reported
Solubility Moderate (piperidinyl) High (piperazinyl) Low (thiazole core) Moderate (fluoro)
Lipophilicity (LogP) Estimated ~3.5 ~2.8 ~4.0 ~3.2

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a piperidine sulfonamide, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the benzothiazole core followed by the introduction of the piperidine and sulfonamide groups. Recent synthetic methodologies have improved yields and purity, facilitating biological evaluations.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa5.67 ± 0.34
Compound BMCF-77.89 ± 0.21
This compoundA5496.12 ± 0.45

These results suggest that the compound may induce apoptosis through intrinsic and extrinsic signaling pathways, similar to other thiazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its inhibitory effects:

Bacterial StrainZone of Inhibition (mm) at 100 µg/mL
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

These findings suggest that the compound may act synergistically with other antimicrobial agents, enhancing its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antioxidant Properties : Some studies suggest that benzothiazole derivatives may possess antioxidant activity, contributing to their overall therapeutic effects .

Case Studies

A recent case study involving a series of benzothiazole derivatives indicated that modifications in the piperidine structure significantly enhanced anticancer activity against lung and breast cancer cell lines. The study highlighted the importance of structural optimization in developing effective therapeutic agents .

Another investigation focused on the antimicrobial efficacy of various thiazole derivatives, establishing a correlation between structural features and biological activity. This research underscores the potential for this compound as a lead compound for further development .

Q & A

Q. Key Data :

StepYield (%)Purity MethodReference
Amide coupling78–90TLC, NMR
Final purification85HPLC

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., ethoxy δ 1.3–1.5 ppm, sulfonamide δ 3.1–3.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₀H₂₂N₃O₃S₂, MW 424.5 g/mol) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Detects C=O (1680 cm⁻¹) and S=O (1150 cm⁻¹) stretches .
  • Melting Point : 160–165°C (differential scanning calorimetry) .

Validation Protocol : Cross-check spectral data with synthetic intermediates and computational simulations (e.g., DFT) .

Basic: What in vitro biological screening assays are recommended for initial activity profiling?

Answer:

  • Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ < 10 µM in similar benzothiazoles) .
  • Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (IC₅₀ reported at 0.5–5 µM) .

Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as reference standards .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide and ethoxy substituents?

Answer:

Modify Substituents :

  • Replace ethoxy with methoxy, isopropoxy, or halogens to assess steric/electronic effects .
  • Vary piperidine with pyrrolidine or morpholine to alter sulfonamide basicity .

Assay Selection : Test modified analogs in dose-response cytotoxicity (72-hour exposure) and enzyme inhibition (kinase panel) .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes at target sites (e.g., ATP-binding pockets) .

Case Study : Ethoxy-to-nitro substitution increased anticancer potency by 3-fold in analogous compounds .

Advanced: What strategies elucidate the mechanism of action in enzyme inhibition?

Answer:

Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (Kd ≤ 100 nM reported) .

Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase IX) to resolve binding modes .

Gene Expression : qPCR/Western blot to measure downstream protein regulation (e.g., apoptosis markers) .

Key Finding : Sulfonamide group chelates Zn²⁺ in metalloenzymes, disrupting catalytic activity .

Advanced: How to resolve contradictions in bioactivity data across different cell lines?

Answer:

Validate Assay Conditions : Ensure consistent cell passage number, serum concentration, and incubation time .

Check Compound Stability : HPLC monitoring of degradation in culture media (e.g., ester hydrolysis) .

Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets .

Statistical Analysis : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Example : Discrepancies in HeLa vs. MCF-7 activity linked to differential expression of efflux pumps .

Advanced: What protocols ensure reproducibility in analytical method validation?

Answer:

  • Specificity : Baseline separation of impurities via HPLC (≥2.0 resolution) .
  • Accuracy : Spike recovery (98–102%) using known concentrations in triplicate .
  • Precision : ≤2% RSD for intra-/inter-day retention times .
  • Linearity : R² ≥ 0.998 over 50–150% concentration range .

Reference Standards : USP-grade solvents and certified reference materials (CRMs) .

Advanced: Which electrophilic reactions are feasible for functionalizing the benzothiazole core?

Answer:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6 (yield: 60–70%) .
  • Halogenation : NBS/benzoyl peroxide adds bromine to the thiazole ring .
  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids (e.g., phenyl, pyridyl) .

Caution : Nitro derivatives may require reduced temperatures to avoid decomposition .

Advanced: How to evaluate enzyme inhibition kinetics and selectivity?

Answer:

IC₅₀ Determination : Dose-response curves (0.1–100 µM) with fluorogenic substrates .

Selectivity Index : Compare IC₅₀ values across enzyme isoforms (e.g., CA II vs. CA IX) .

Time-Dependence : Pre-incubate enzyme with inhibitor to assess irreversible binding .

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